molecular formula C10H16N4O B13072153 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

Cat. No.: B13072153
M. Wt: 208.26 g/mol
InChI Key: BBAKJDNVQPMVCY-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The compound’s structure includes a cyclopentane ring substituted with an amino group and a carboxamide group, along with a 4-methyl-1H-pyrazol-1-yl moiety. This unique structure makes it an interesting subject for various scientific research applications.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide (CAS Number: 1526816-33-0) is a synthetic compound notable for its potential biological activities. This compound features a unique structure that incorporates a cyclopentane ring and a pyrazole moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O
Molecular Weight208.26 g/mol
CAS Number1526816-33-0
DensityNot Available
Melting PointNot Available

The molecular structure of this compound includes an amino group, a carboxamide functional group, and a pyrazole ring, which are key to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyrazole ring enhances its binding affinity to specific molecular targets, potentially modulating enzymatic activity and influencing cellular pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain protein kinases, which are crucial in cancer cell proliferation.
  • Cell Cycle Modulation : Studies suggest that it can induce apoptosis and cause cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anticancer Activity : A study demonstrated that this compound significantly induces apoptosis in cancer cell lines by disrupting the cell cycle at the G2/M phase. This effect was measured using flow cytometry and fluorescent markers for mitotic cells .
  • Protein Kinase Inhibition : Research indicated that the compound selectively inhibits certain kinases involved in tumor growth. The selectivity profile suggests minimal off-target effects, making it a promising candidate for further development .
  • In Vivo Studies : Preliminary animal model studies revealed that administration of this compound resulted in reduced tumor size compared to controls, supporting its potential therapeutic application .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
3-Iodo-1H-pyrazoleModerate kinase inhibitionHigher lipophilicity
5-Amino-1H-pyrazolo[4,3-b]pyridine derivativesAnticancer propertiesBroader spectrum of activity
4-MethylpyrazoleGeneral enzyme modulationLess specificity

The comparison indicates that while similar compounds exhibit biological activity, the unique structural features of this compound may confer distinct advantages in selectivity and potency.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7-5-13-14(6-7)8-2-3-10(12,4-8)9(11)15/h5-6,8H,2-4,12H2,1H3,(H2,11,15)

InChI Key

BBAKJDNVQPMVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCC(C2)(C(=O)N)N

Origin of Product

United States

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